molecular formula C36H32F2N6O3 B12367365 Parp/hdac-IN-1

Parp/hdac-IN-1

Cat. No.: B12367365
M. Wt: 634.7 g/mol
InChI Key: PASQIMCZMIAMDH-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual-target inhibitors were designed and synthesized using these core structures . The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis procedures that can be scaled up for industrial production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Parp/hdac-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often include functionalized benzopyrazole or benzimidazole derivatives .

Scientific Research Applications

Parp/hdac-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Parp/hdac-IN-1 exerts its effects by inhibiting both PARP and HDAC enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death. HDAC inhibitors, on the other hand, prevent the deacetylation of histones, leading to an open chromatin structure and increased gene expression . The combination of these two mechanisms results in enhanced anticancer activity, particularly in cancers with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parp/hdac-IN-1 is unique due to its dual inhibitory action on both PARP and HDAC enzymes, which provides a synergistic effect in cancer treatment. This dual action makes it more effective in inducing cancer cell death compared to single-target inhibitors .

Properties

Molecular Formula

C36H32F2N6O3

Molecular Weight

634.7 g/mol

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[4-[[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C36H32F2N6O3/c37-26-11-13-32(31(39)21-26)40-34(45)14-10-23-5-7-24(8-6-23)22-43-15-17-44(18-16-43)36(47)29-19-25(9-12-30(29)38)20-33-27-3-1-2-4-28(27)35(46)42-41-33/h1-14,19,21H,15-18,20,22,39H2,(H,40,45)(H,42,46)/b14-10+

InChI Key

PASQIMCZMIAMDH-GXDHUFHOSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.